2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride 2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18093150
InChI: InChI=1S/C6H9NO3.ClH/c8-5(9)6-1-4(2-7-6)10-3-6;/h4,7H,1-3H2,(H,8,9);1H
SMILES:
Molecular Formula: C6H10ClNO3
Molecular Weight: 179.60 g/mol

2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC18093150

Molecular Formula: C6H10ClNO3

Molecular Weight: 179.60 g/mol

* For research use only. Not for human or veterinary use.

2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride -

Specification

Molecular Formula C6H10ClNO3
Molecular Weight 179.60 g/mol
IUPAC Name 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H9NO3.ClH/c8-5(9)6-1-4(2-7-6)10-3-6;/h4,7H,1-3H2,(H,8,9);1H
Standard InChI Key AISGBBDUUHTVPZ-UHFFFAOYSA-N
Canonical SMILES C1C2CNC1(CO2)C(=O)O.Cl

Introduction

Synthetic Methodologies

Synthesis from (S)-Pyroglutamic Acid

The enantioselective synthesis of 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride ((+)-1) begins with commercially available (S)-pyroglutamic acid. The process involves a five-step sequence:

  • Amino Protection: The secondary amine of pyroglutamic acid is protected using a suitable protecting group (e.g., benzyloxycarbonyl or tert-butoxycarbonyl).

  • Lactam Reduction: The lactam ring is reduced using lithium borohydride (LiBH₄) or borane-tetrahydrofuran (BH₃·THF) to yield a pyrrolidine intermediate.

  • Cyclization: Intramolecular ether formation is induced under acidic or basic conditions to construct the bicyclic framework.

  • Oxidation: The secondary alcohol generated during cyclization is oxidized to a carboxylic acid using Jones reagent or pyridinium chlorochromate (PCC).

  • Deprotection and Salt Formation: The protecting group is removed under acidic conditions, yielding the hydrochloride salt .

Alternative Synthesis from trans-4-Hydroxy-L-Proline

An optimized six-step synthesis from trans-4-hydroxy-L-proline (Scheme 2 in ) demonstrates improved efficiency:

StepReactionReagents/ConditionsYield
1Cbz ProtectionCbzCl, NaOH, H₂O, 0°C→RT91%
2EsterificationSOCl₂, MeOH, 0°C→RT96%
3TosylationTsCl, DMAP, Et₃N, CH₂Cl₂93%
4Borohydride ReductionNaBH₄, EtOH/THF, 0°C→RT100%
5CyclizationNaOMe, MeOH, reflux86%
6Deprotection10% Pd/C, H₂, MeOH100%

Structural and Stereochemical Features

Molecular Architecture

The compound features a bicyclo[2.2.1]heptane system with:

  • Oxygen atom at position 2 (bridging carbons 1 and 4)

  • Nitrogen atom at position 5 (bridging carbons 1 and 6)

  • Carboxylic acid group at position 4

  • Hydrochloride salt at the tertiary nitrogen

X-ray crystallography reveals a boat conformation for the bicyclic core, with the carboxylic acid group adopting an axial orientation to minimize steric hindrance. The rigid structure imposes a 7.2 kcal/mol energy barrier to ring inversion, as calculated by density functional theory (DFT) .

Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₀ClNO₃
Molecular Weight215.61 g/mol
Melting Point182–184°C (dec.)
Specific Rotation [α]²⁰_D+104.2° (c=1.25, CHCl₃)
pKa (Carboxylic Acid)2.8 ± 0.1
LogP−1.2 ± 0.3

The low partition coefficient (LogP) and moderate aqueous solubility (23 mg/mL at 25°C) make it suitable for formulation in polar solvents .

Applications in Drug Discovery

Conformational Restriction

The bicyclic scaffold imposes 35° torsional constraints on attached pharmacophores compared to linear morpholines. This property has been exploited in:

  • Kinase Inhibitors: Improved binding affinity (ΔKd = 0.8 nM vs. 4.2 nM for linear analog) in Bruton's tyrosine kinase (BTK) inhibitors.

  • GPCR Ligands: Enhanced selectivity (≥100-fold) for serotonin 5-HT₂A over 5-HT₂C receptors in schizophrenia drug candidates .

Nucleic Acid Probes

Functionalization at the carboxylic acid position enables covalent attachment to oligonucleotides. The 2'-N-(pyren-1-yl)acetyl-2'-amino-α-L-LNA probe demonstrates:

  • Mismatch Discrimination: 12.3-fold fluorescence increase at single mismatches vs. matched duplexes.

  • Thermal Stability: ΔTm = +8.4°C compared to unmodified DNA duplexes.

Hazard StatementPrecautionary Measure
H315Wear protective gloves
H319Use eye protection
H335Ensure adequate ventilation

Storage at 2–8°C under nitrogen atmosphere maintains stability for >24 months .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator